Sodium 2-propanethiolate
Overview
Description
Sodium 2-propanethiolate, also known as 2-propanethiol sodium salt, is an organosulfur compound with the molecular formula C₃H₇NaS. It is a white to off-white powder that is highly soluble in water. This compound is primarily used as a reagent in organic synthesis, particularly in the formation of thiol esters and thioethers .
Mechanism of Action
Target of Action
Sodium 2-propanethiolate primarily targets electrophilic carbon centers . The compound’s sulfur-centered anion donates to these centers, facilitating the construction of complex molecular architectures .
Mode of Action
The mode of action of this compound involves its interaction with electrophilic carbon centers. The sulfur-centered anion of this compound donates to these centers, leading to nucleophilic substitution reactions . This interaction results in the construction of complex molecular architectures.
Biochemical Pathways
This compound affects the biochemical pathways involved in the synthesis of various thiol esters and thio ethers . It is used in the synthesis of polymercapto-arenes from polyhalides via poly(isopropyl thio ethers) . The downstream effects of these pathways include the formation of complex molecular structures.
Result of Action
The result of this compound’s action is the formation of complex molecular architectures through nucleophilic substitution reactions . This includes the synthesis of various thiol esters and thio ethers , and the formation of polymercapto-arenes from polyhalides via poly(isopropyl thio ethers) .
Biochemical Analysis
Biochemical Properties
Sodium 2-propanethiolate plays a crucial role in biochemical reactions, particularly in the synthesis of coordination polymers and polymercapto-arenes . It interacts with various enzymes and proteins, acting as a nucleophile in thiol-disulfide exchange reactions. This compound can form covalent bonds with cysteine residues in proteins, leading to the formation of mixed disulfides. These interactions are essential for maintaining the redox state of cells and regulating enzyme activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can influence cell signaling pathways by modifying the redox state of signaling molecules. This compound can also affect gene expression by altering the activity of transcription factors that contain cysteine residues. Additionally, this compound can impact cellular metabolism by interacting with enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to act as a nucleophile and form covalent bonds with biomolecules. It can inhibit or activate enzymes by modifying cysteine residues in their active sites. This compound can also induce changes in gene expression by altering the redox state of transcription factors. These molecular interactions are crucial for the regulation of various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound can result in changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function by maintaining the redox state of cells. At high doses, this compound can exhibit toxic effects, including oxidative stress and cell death. These threshold effects are crucial for determining the safe and effective use of this compound in biochemical research .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to thiol-disulfide exchange reactions. It interacts with enzymes such as thioredoxin and glutaredoxin, which are involved in maintaining the redox state of cells. This compound can also affect metabolic flux and metabolite levels by modifying the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters and accumulate in certain cellular compartments. The localization and accumulation of this compound can influence its activity and function within cells .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be affected by its subcellular localization, as it can interact with different biomolecules in specific compartments. Post-translational modifications, such as the addition of targeting signals, can direct this compound to specific organelles, influencing its biochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-propanethiolate can be synthesized through the reaction of 2-propanethiol with sodium hydride or sodium metal. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:
(CH3)2CHSH+NaH→(CH3)2CHSNa+H2
In this reaction, 2-propanethiol reacts with sodium hydride to form this compound and hydrogen gas .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form disulfides. For example, it can react with iodine to form 2,2’-dithiobis(propane).
2(CH3)2CHSNa+I2→(CH3)2CHS−SCH(CH3)2+2NaI
Substitution: It can participate in nucleophilic substitution reactions, where the thiolate anion acts as a nucleophile. For instance, it can react with alkyl halides to form thioethers.
(CH3)2CHSNa+R−X→(CH3)2CHSR+NaX
Common Reagents and Conditions:
Oxidation: Iodine, hydrogen peroxide.
Substitution: Alkyl halides, under anhydrous conditions.
Reduction: Disulfides, under mild conditions.
Major Products:
Oxidation: Disulfides.
Substitution: Thioethers.
Reduction: Thiols.
Scientific Research Applications
Sodium 2-propanethiolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various thiol esters and thioethers.
Biology: It is used in the modification of proteins and peptides through thiol-disulfide exchange reactions.
Industry: It is used in the production of rubber chemicals, pesticides, and other industrial chemicals.
Comparison with Similar Compounds
Sodium ethanethiolate: Similar in structure but with an ethyl group instead of an isopropyl group.
Sodium methanethiolate: Contains a methyl group instead of an isopropyl group.
Sodium 2-methyl-2-propanethiolate: Contains a tert-butyl group instead of an isopropyl group.
Comparison:
Reactivity: Sodium 2-propanethiolate is more sterically hindered compared to sodium methanethiolate and sodium ethanethiolate, which can affect its reactivity in nucleophilic substitution reactions.
Stability: The presence of the isopropyl group in this compound provides greater stability compared to sodium methanethiolate.
Properties
IUPAC Name |
sodium;propane-2-thiolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8S.Na/c1-3(2)4;/h3-4H,1-2H3;/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHKCHWQDDWQJR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[S-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NaS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392784 | |
Record name | Sodium 2-propanethiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20607-43-6 | |
Record name | Sodium 2-propanethiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 2-propanethiolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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